Cas no 6890-08-0 (2-Hydroxyisoquinoline-1,3(2H,4H)-dione)

2-Hydroxyisoquinoline-1,3(2H,4H)-dione is a heterocyclic organic compound characterized by its fused isoquinoline and dione structure. This compound exhibits notable reactivity due to the presence of both hydroxyl and carbonyl functional groups, making it a versatile intermediate in organic synthesis. Its rigid bicyclic framework enhances stability, while the electron-withdrawing dione moiety facilitates selective transformations, particularly in nucleophilic substitution and coordination chemistry. The compound is of interest in pharmaceutical and agrochemical research, where it serves as a precursor for bioactive molecules. Its well-defined crystalline properties also aid in purification and characterization, ensuring reproducibility in synthetic applications.
2-Hydroxyisoquinoline-1,3(2H,4H)-dione structure
6890-08-0 structure
Product Name:2-Hydroxyisoquinoline-1,3(2H,4H)-dione
CAS No:6890-08-0
MF:C9H7NO3
MW:177.156782388687
MDL:MFCD00835191
CID:1032607
PubChem ID:514100
Update Time:2025-10-30

2-Hydroxyisoquinoline-1,3(2H,4H)-dione Chemical and Physical Properties

Names and Identifiers

    • 2-hydroxy-1,3(2H,4H)-Isoquinolinedione
    • 2-Hydroxyisoquinoline-1,3(2H,4H)-dione
    • 2-HYDROXYISOQUINOLINE-1,3(2H,4H)-DIONE,BROWN SOLID
    • 2-hydroxy-4H-isoquinoline-1,3-dione
    • DTXSID70333610
    • N-hydroxyisoquinolinedione, 2
    • BB 0305909
    • PD119167
    • Q27451246
    • 6890-08-0
    • FT-0669531
    • AKOS016011468
    • CHEMBL16755
    • 2-hydroxy-1,2,3,4-tetrahydroisoquinoline-1,3-dione
    • D82581
    • MFCD00835191
    • SCHEMBL3358267
    • BDBM33410
    • 1,3(2H,4H)-Isoquinolinedione, 2-hydroxy-
    • 0N7
    • A922904
    • CS-0155929
    • DB-261216
    • HY-W103287
    • DTXCID80284700
    • AE-018/31857046
    • MDL: MFCD00835191
    • Inchi: 1S/C9H7NO3/c11-8-5-6-3-1-2-4-7(6)9(12)10(8)13/h1-4,13H,5H2
    • InChI Key: ZXAICCBFIBBVAR-UHFFFAOYSA-N
    • SMILES: ON1C(C2C=CC=CC=2CC1=O)=O

Computed Properties

  • Exact Mass: 177.04300
  • Monoisotopic Mass: 177.042593085g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0
  • Complexity: 251
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topological Polar Surface Area: 57.6Ų

Experimental Properties

  • Density: 1.51
  • Melting Point: 197-200°C
  • Boiling Point: 382.7°C at 760 mmHg
  • Flash Point: 185.3°C
  • Refractive Index: 1.67
  • PSA: 57.61000
  • LogP: 0.53860

2-Hydroxyisoquinoline-1,3(2H,4H)-dione Security Information

  • Storage Condition:Sealed in dry,2-8°C

2-Hydroxyisoquinoline-1,3(2H,4H)-dione Customs Data

  • HS CODE:2933499090
  • Customs Data:

    China Customs Code:

    2933499090

    Overview:

    2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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2-Hydroxyisoquinoline-1,3(2H,4H)-dione Production Method

2-Hydroxyisoquinoline-1,3(2H,4H)-dione Suppliers

Amadis Chemical Company Limited
Gold Member
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(CAS:6890-08-0)2-Hydroxyisoquinoline-1,3(2H,4H)-dione
Order Number:A922904
Stock Status:in Stock
Quantity:5g/1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 14:34
Price ($):1273.0/335.0
Email:sales@amadischem.com

Additional information on 2-Hydroxyisoquinoline-1,3(2H,4H)-dione

Professional Introduction to 2-Hydroxyisoquinoline-1,3(2H,4H)-dione (CAS No. 6890-08-0)

2-Hydroxyisoquinoline-1,3(2H,4H)-dione, identified by its Chemical Abstracts Service (CAS) number 6890-08-0, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the isoquinoline family, a class of nitrogen-containing aromatic organic compounds that are widely recognized for their biological activities and pharmacological properties. The unique structural features of 2-Hydroxyisoquinoline-1,3(2H,4H)-dione, including its hydroxyl and diketone functional groups, make it a versatile scaffold for the development of novel therapeutic agents.

The chemical structure of 2-Hydroxyisoquinoline-1,3(2H,4H)-dione consists of a benzene ring fused with a pyridine ring, with additional modifications that include hydroxyl and ketone groups at specific positions. This arrangement imparts distinct electronic and steric properties to the molecule, which are critical for its interaction with biological targets. The presence of these functional groups also facilitates further chemical modifications, enabling the synthesis of derivatives with tailored biological activities.

In recent years, 2-Hydroxyisoquinoline-1,3(2H,4H)-dione has been extensively studied for its potential applications in drug discovery. One of the most compelling areas of research has been its role as a precursor in the synthesis of bioactive molecules. For instance, studies have demonstrated its utility in the preparation of isoquinoline-based alkaloids, which are known for their antimicrobial and anti-inflammatory properties. The compound’s ability to serve as a building block for more complex structures has made it a valuable asset in medicinal chemistry.

Recent advancements in computational chemistry have further highlighted the significance of 2-Hydroxyisoquinoline-1,3(2H,4H)-dione. Molecular modeling studies have revealed that this compound can interact with various biological targets, including enzymes and receptors involved in metabolic pathways. These interactions have been correlated with potential therapeutic effects such as antioxidant and anti-cancer activities. The detailed understanding of its binding mechanisms has provided insights into how structural modifications can enhance its pharmacological profile.

The pharmaceutical industry has shown particular interest in 2-Hydroxyisoquinoline-1,3(2H,4H)-dione due to its versatility and potential as an intermediate in drug development. Researchers have explored its derivatives as candidates for treating neurological disorders, cardiovascular diseases, and even certain types of cancer. The compound’s ability to modulate key signaling pathways has made it a focal point in efforts to develop next-generation therapeutics.

From a synthetic chemistry perspective, 2-Hydroxyisoquinoline-1,3(2H,4H)-dione offers unique opportunities for innovation. Its framework can be modified through various reactions such as cyclization, oxidation, and reduction to yield a wide range of analogs. These modifications not only expand the chemical space but also allow for fine-tuning of biological activity. The development of efficient synthetic routes to this compound has been a priority for many research groups aiming to streamline the production of isoquinoline-based drugs.

The biological activity of 2-Hydroxyisoquinoline-1,3(2H,4H)-dione has been further explored through preclinical studies. Initial findings suggest that it may possess properties relevant to immunomodulation and neuroprotection. These effects are particularly intriguing given the growing interest in immunotherapies and neurodegenerative disease treatments. While more research is needed to fully elucidate its mechanisms of action, these preliminary results underscore its promise as a lead compound.

In conclusion,2-Hydroxyisoquinoline-1,3(2H,4H)-dione (CAS No. 6890-08-0) represents a significant compound in modern pharmaceutical research. Its unique structural features and versatile reactivity make it an invaluable tool for developing novel therapeutic agents across multiple disease areas. As our understanding of its chemical properties and biological interactions continues to grow, this molecule is poised to play an increasingly important role in the discovery and development of next-generation medicines.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:6890-08-0)2-Hydroxyisoquinoline-1,3(2H,4H)-dione
A922904
Purity:99%/99%
Quantity:5g/1g
Price ($):1273.0/335.0
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